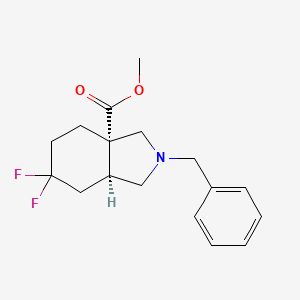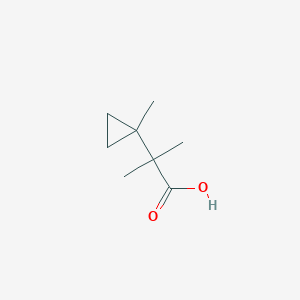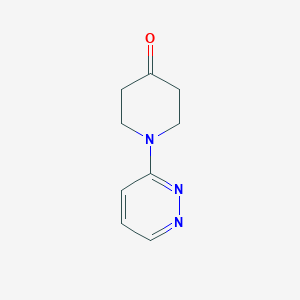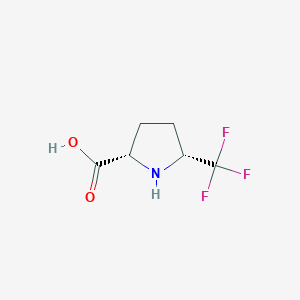
(5R)-5-Trifluoromethyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, the synthesis can involve multiple steps including protection, functional group interconversion, and introduction of the trifluoromethyl group.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve the desired stereochemistry.
Trifluoromethylation Reactions: Various methods such as Umemoto's reagents, trifluoromethyl phenyl sulfone, or radical trifluoromethylation can be employed to introduce the trifluoromethyl group.
Industrial Production Methods:
Batch Production: Typically involves the use of large reactors and controlled reaction conditions to ensure consistency and purity.
Continuous Flow Chemistry: Offers advantages in terms of scalability and efficiency, with precise control over reaction parameters.
Types of Reactions:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidone.
Reduction: Reduction of the carboxylic acid group to alcohols or amines.
Substitution Reactions: Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium(VI) compounds.
Reduction: Employing reducing agents such as lithium aluminum hydride or borane.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Alcohols, amines, or other reduced forms.
Substitution: Various substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid has diverse applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of agrochemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions:
Molecular Targets: Binding to enzymes, receptors, or other biological macromolecules.
Pathways Involved: Involvement in metabolic pathways or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-carboxylic acid: Lacks the trifluoromethyl group.
Trifluoromethylated Pyrrolidines: Other trifluoromethylated derivatives with different substitution patterns.
Uniqueness:
The presence of the trifluoromethyl group enhances the compound's stability and biological activity compared to its non-fluorinated counterparts.
This compound's unique properties and versatile applications make it a valuable subject of study in various scientific fields
Eigenschaften
Molekularformel |
C6H8F3NO2 |
|---|---|
Molekulargewicht |
183.13 g/mol |
IUPAC-Name |
(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4+/m0/s1 |
InChI-Schlüssel |
SWUGLMJWGYDVDN-IUYQGCFVSA-N |
Isomerische SMILES |
C1C[C@@H](N[C@@H]1C(=O)O)C(F)(F)F |
Kanonische SMILES |
C1CC(NC1C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


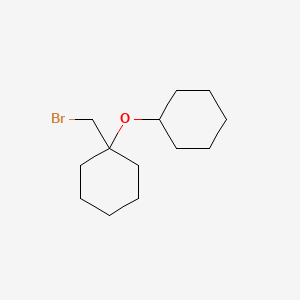

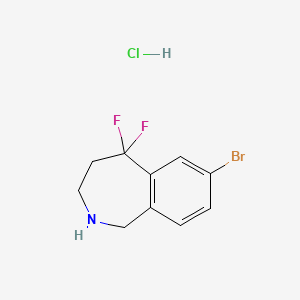
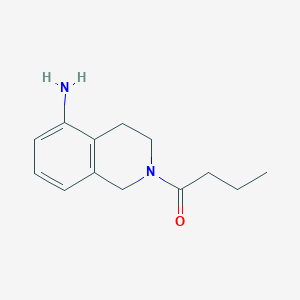
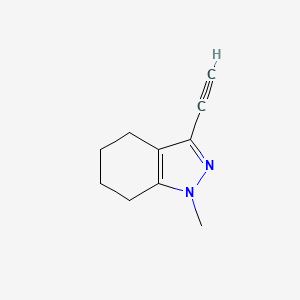


![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)
![(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B15301427.png)
